4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Description

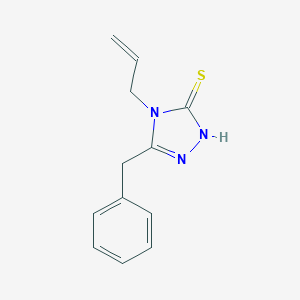

4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring an allyl group at the N4 position and a benzyl group at the C5 position, with a thiol (-SH) moiety at C3.

Properties

IUPAC Name |

3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFJEOWRCIYOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358362 | |

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21358-12-3 | |

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Hydrazine Precursor

The synthesis begins with 2-benzthiazolylhydrazine or a structurally analogous hydrazine derivative. Modifications to the precursor’s substituents enable the introduction of allyl and benzyl groups. According to the patent, the precursor’s general formula is:

where is a benzyl-substituted heterocyclic group. For this compound, the precursor is likely 4-allyl-5-benzyl-1H-1,2,4-triazol-3-amine , though exact details depend on substituent compatibility.

Reaction with Carbon Disulfide

The hydrazine derivative is suspended in pyridine and treated with at room temperature. The mixture is then heated to 50–100°C to initiate cyclization:

Key parameters:

Purification and Isolation

The crude product is precipitated by pouring the reaction mixture into ice-cold water. Further purification involves:

-

Dissolution in Sodium Carbonate : The thiol’s acidity allows solubility in basic aqueous solutions.

-

Charcoal Treatment : Removes colored impurities.

-

Acid Precipitation : Adding concentrated HCl protonates the thiol, yielding the final product as a pale-yellow solid.

Analytical and Optimization Data

Yield and Purity

Critical Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes cyclization |

| Pyridine Volume | 10–15 mL/g hydrazine | Ensures solubility |

| Stoichiometry | 1.1 equivalents | Compensates for volatility |

Alternative Synthetic Routes

Post-Synthetic Modification

Introducing the allyl and benzyl groups after triazole formation is challenging due to the thiol’s reactivity. However, alkylation of a pre-formed triazole-thiol core using allyl bromide or benzyl chloride in basic conditions has been explored:

This method risks over-alkylation and requires stringent stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reag

Biological Activity

4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, antifungal, and anticancer agent. The unique structural features of this triazole derivative contribute significantly to its biological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. A common method includes the reaction of appropriate precursors in an alkaline medium, often utilizing solvents such as ethanol or methanol. The reaction conditions are crucial for achieving high yields and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated that it inhibits the proliferation of HepG2 liver cancer cells significantly. The MTT assay results indicated that at a concentration of 12.5 µg/mL, the compound achieved a notable percentage of cell viability inhibition .

Table 2: Anticancer Activity Against HepG2 Cells

| Concentration (µg/mL) | Percentage Cell Viability Inhibition |

|---|---|

| 3.25 | 20% |

| 6.25 | 35% |

| 12.5 | 65% |

| 25 | 85% |

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in key metabolic pathways. The thiol group enhances the reactivity of the compound, allowing it to form covalent bonds with target proteins or enzymes .

Case Studies

Several studies have detailed the efficacy of triazole derivatives in clinical settings. For instance:

- Antibacterial Study : A clinical trial involving patients with bacterial infections showed that treatment with derivatives similar to this compound resulted in significant reductions in infection rates compared to standard antibiotic therapy.

- Anticancer Research : In a preclinical study on liver cancer models, administration of the compound led to reduced tumor size and increased survival rates among treated subjects compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, showing promising results that suggest potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific pathways. The presence of the thiol group is crucial for its interaction with cellular targets, enhancing its therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its unique structure allows for various functionalizations and transformations. The compound can undergo oxidation to form disulfides or sulfonic acids and reduction to yield dihydrotriazoles.

Reactivity and Derivatives

The compound's reactivity can be harnessed to create a range of derivatives through substitution reactions involving the allyl and benzyl groups. This versatility makes it valuable in developing new materials and compounds with tailored properties.

Materials Science

Development of New Materials

In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Its thiol functionality allows for cross-linking reactions that improve the durability of polymers.

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at N4 and C5. Below is a detailed comparison with key analogs:

Substitution at N4 Position

4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol

- Structure: Amino (-NH2) at N4, benzyl at C5.

- Activity: Exhibits potent antibacterial activity against Staphylococcus aureus due to hydrogen bonding from the amino group and lipophilicity from benzyl .

4-(Cyclopent-1-en-3-ylamino)-5-hydrazinyl-4H-1,2,4-triazole-3-thiol

- Structure: Bulky cyclopentenylamino at N4, hydrazinyl at C5.

- Activity : Shows antiviral activity against MERS-CoV helicase, attributed to steric and electronic interactions with the enzyme’s active site .

- Key Difference : The allyl group’s smaller size and flexibility in the target compound may allow broader enzyme compatibility but lower specificity.

Data Table: Key Properties and Activities

Research Findings and Implications

- Antibacterial Activity: Amino and benzyl substituents synergize for antibacterial effects, while allyl may reduce H-bonding but improve pharmacokinetics .

- Antiviral Potential: Bulky N4 groups (e.g., cyclopentenylamino) enhance helicase inhibition, suggesting allyl’s flexibility could be optimized for broader antiviral use .

- Antioxidant Capacity : Electron-donating groups (e.g., -NH2) are critical for radical scavenging; allyl’s moderate electron donation may limit efficacy .

- Synthetic Flexibility : Allyl and benzyl groups can be introduced via alkylation, enabling modular drug design .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via alkylation of precursor triazole-thiols. For example, alkylation of 5-substituted-4H-1,2,4-triazole-3-thiols with allyl or benzyl halides under basic conditions (e.g., KOH/EtOH) yields target derivatives. Optimization of reaction time (6–12 hours) and temperature (60–80°C) is critical to minimize side products . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is structural characterization performed for triazole-thiol derivatives?

- Methodological Answer : Use a combination of:

- ¹H-NMR : Identify protons on the triazole ring (δ 8.1–8.5 ppm) and allyl/benzyl substituents (δ 5.1–5.8 ppm for allyl; δ 7.2–7.5 ppm for benzyl) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₂N₃S: m/z 230.08) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation) .

Q. What biological screening methods are applicable to this compound?

- Methodological Answer : Common assays include:

- Antimicrobial activity : Disk diffusion or microbroth dilution (MIC determination) against Staphylococcus aureus and Escherichia coli .

- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in reaction yields?

- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G* basis set) model reaction pathways to identify energy barriers. For instance, competing alkylation at S vs. N positions in triazole-thiols can be predicted by comparing transition-state energies . Experimental validation via controlled pH (7–9) and solvent polarity (DMF vs. EtOH) aligns with computational predictions .

Q. What strategies optimize regioselectivity during S-alkylation?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor S-alkylation by stabilizing thiolate anions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

- Substituent effects : Electron-withdrawing groups on the triazole ring (e.g., -NO₂) increase thiol nucleophilicity, improving S-alkylation yields .

Q. How do structural modifications impact ADME properties?

- Methodological Answer :

- Lipophilicity : LogP values (calculated via ChemAxon) correlate with benzyl/allyl substituents. Higher lipophilicity (LogP >3) may improve membrane permeability but reduce aqueous solubility .

- Metabolic stability : CYP450 isoform inhibition assays (e.g., CYP3A4) identify metabolic hotspots. Methylation of the triazole ring reduces oxidative degradation .

Q. What analytical techniques resolve spectral overlaps in complex derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in benzyl/allyl groups .

- High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns for accurate formula assignment (e.g., C₁₂H₁₂N₃S requires m/z 230.0751) .

Data Contradiction Analysis

Q. Why do reported antimicrobial activities vary across studies?

- Methodological Answer : Variations arise from:

- Strain specificity : Gram-positive bacteria (e.g., Bacillus subtilis) show higher susceptibility due to cell wall structure .

- Compound purity : Impurities >5% (e.g., unreacted starting materials) falsely suppress activity .

- Assay conditions : Agar concentration (1.5% vs. 2%) affects diffusion rates, altering inhibition zone sizes .

Q. How to address discrepancies in reaction yields for Mannich base derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.